molecular formula C31H53N11O12 B12607242 L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine CAS No. 883904-27-6

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine

Katalognummer: B12607242
CAS-Nummer: 883904-27-6
Molekulargewicht: 771.8 g/mol
InChI-Schlüssel: FUIJNXHQNQKNDO-FQJIPJFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine is a peptide composed of eight amino acids. This compound is characterized by its sequence of serine, histidine, leucine, asparagine, and lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine-derived aldehydes.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine has several scientific research applications:

    Chemistry: Studied for its unique sequence and potential to form stable structures.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

883904-27-6

Molekularformel

C31H53N11O12

Molekulargewicht

771.8 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C31H53N11O12/c1-15(2)7-19(26(48)40-21(9-24(34)46)28(50)37-18(31(53)54)5-3-4-6-32)38-27(49)20(8-16-10-35-14-36-16)39-29(51)23(13-45)42-30(52)22(12-44)41-25(47)17(33)11-43/h10,14-15,17-23,43-45H,3-9,11-13,32-33H2,1-2H3,(H2,34,46)(H,35,36)(H,37,50)(H,38,49)(H,39,51)(H,40,48)(H,41,47)(H,42,52)(H,53,54)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

FUIJNXHQNQKNDO-FQJIPJFPSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.